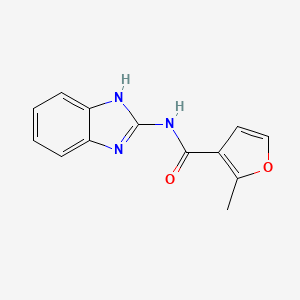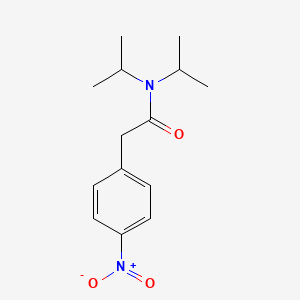
5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as CMPO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMPO belongs to the class of oxadiazoles, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the inhibition of the proteasome activity. The proteasome is a cellular complex involved in the degradation of proteins. Inhibition of the proteasome activity leads to the accumulation of misfolded and damaged proteins, which ultimately results in apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is its potential use as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which makes it a promising candidate for the development of new anticancer drugs. Another advantage of this compound is its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of this compound is its poor solubility in water, which makes it difficult to administer orally. Another limitation of this compound is its potential toxicity, which needs to be further studied before its use in humans.
Zukünftige Richtungen
There are several future directions for the study of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One of the future directions is the development of new derivatives of this compound with improved solubility and bioavailability. Another future direction is the study of the mechanism of action of this compound in more detail. This will help in the development of new drugs with improved efficacy and fewer side effects. Another future direction is the study of the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound involves the condensation reaction of 5-chloro-2-methoxybenzoic acid with 2-chlorobenzoyl chloride. This compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. It has been found to induce apoptosis in cancer cells, exhibit anti-inflammatory activity, and exhibit antioxidant activity. This compound has several advantages and limitations for lab experiments. There are several future directions for the study of this compound, which will help in the development of new drugs with improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the condensation reaction of 5-chloro-2-methoxybenzoic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with the help of phosphorus oxychloride to form this compound. The yield of the synthesis method is approximately 70%.
Wissenschaftliche Forschungsanwendungen
5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex involved in the degradation of proteins. This compound has also been studied for its potential use as an anti-inflammatory agent. In materials science, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis. In analytical chemistry, this compound has been used as an extractant for the separation and preconcentration of metal ions in environmental and biological samples.
Eigenschaften
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-13-7-6-9(16)8-11(13)15-18-14(19-21-15)10-4-2-3-5-12(10)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXFXWVJTSYRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)

![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)


